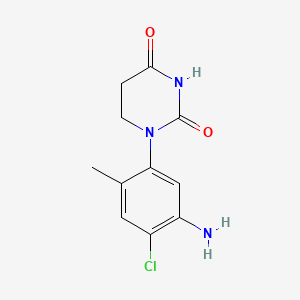
1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with a complex structure that includes an amino group, a chloro group, and a diazinane-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method involves the reduction of a nitro precursor. For example, iron powder can be used to reduce carbonic acid 4-chloro-2-methyl-5-nitro-phenyl ester ethyl ester in the presence of acetic acid and water at 85°C for 90 minutes . The resulting product is then purified through extraction and filtration processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron powder or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the chloro group can result in hydroxyl or alkyl derivatives.
Scientific Research Applications
1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The diazinane-dione ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-chloro-2-methylphenyl ethyl carbonate: Similar structure but with an ethyl carbonate group instead of the diazinane-dione ring.
5-amino-4-chloro-2-methyl-2,3-dihydropyridazin-3-one: Contains a pyridazinone ring instead of the diazinane-dione ring.
Uniqueness
1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-4-7(12)8(13)5-9(6)15-3-2-10(16)14-11(15)17/h4-5H,2-3,13H2,1H3,(H,14,16,17) |
InChI Key |
SIXSPSTVAHXWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















